molecular formula C18H10Cl3NO B4800198 (2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B4800198
M. Wt: 362.6 g/mol
InChI Key: YUEHTHHDWUGNQU-ZSOIEALJSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is an organic compound characterized by its chlorinated aromatic rings and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the prop-2-yn-1-yloxy group: This can be achieved by reacting 3,5-dichloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Aldol condensation: The intermediate product can then undergo an aldol condensation with 4-chlorobenzaldehyde in the presence of a base like sodium hydroxide to form the enone structure.

    Nitrile formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated aromatic compounds have shown efficacy.

Industry

Industrial applications could include its use as an intermediate in the synthesis of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism by which (2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Lacks the additional chlorines and prop-2-yn-1-yloxy group.

    (2E)-2-(4-bromophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile: Substitutes chlorine with bromine.

Uniqueness

The presence of multiple chlorine atoms and the prop-2-yn-1-yloxy group in (2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile may confer unique chemical properties, such as increased reactivity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3NO/c1-2-7-23-18-16(20)9-12(10-17(18)21)8-14(11-22)13-3-5-15(19)6-4-13/h1,3-6,8-10H,7H2/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEHTHHDWUGNQU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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